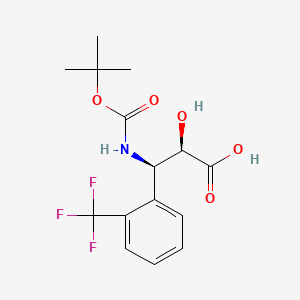

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

Description

Structural Elucidation and Stereochemical Analysis

Molecular Architecture and IUPAC Nomenclature

The compound’s structure consists of a propanoic acid backbone with three key functional groups:

- tert-Butoxycarbonyl (Boc) group at the 3-position, serving as a protecting group for the amino moiety.

- Hydroxyl (–OH) group at the 2-position, contributing to hydrogen-bonding capacity.

- 2-(Trifluoromethyl)phenyl substituent at the 3-position, introducing electron-withdrawing effects and steric bulk.

The IUPAC name, (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid , reflects its absolute configuration and substituent positions. The molecular formula is C₁₅H₁₈F₃NO₅ , with a molecular weight of 349.31 g/mol .

Stereochemical Configuration: (2R,3R) Diastereomeric Specificity

The compound’s chiral centers at C2 and C3 adopt the (2R,3R) configuration, which is critical for its biological activity and synthetic utility. This stereochemistry ensures:

- Optimal spatial arrangement for interactions with enzymatic active sites.

- Enhanced stability due to reduced steric hindrance between substituents.

Diastereomeric specificity is maintained through controlled synthesis, often involving chiral auxiliaries or asymmetric catalysis.

Crystallographic and Spectroscopic Characterization

X-Ray Diffraction (XRD)

While direct XRD data for this compound are limited, analogous β-hydroxy-α-amino acid derivatives exhibit:

- Orthorhombic or monoclinic crystal systems with hydrogen-bonding networks involving hydroxyl and carboxyl groups.

- Intermolecular interactions such as O–H···O and C–H···F, stabilizing the crystal lattice.

Nuclear Magnetic Resonance (NMR)

Key spectral features include:

| Functional Group | ¹H NMR Shifts (ppm) | ¹³C NMR Shifts (ppm) |

|---|---|---|

| Boc (–NH–CO–O–C(CH₃)₃) | δ 1.4 (s, 9H, C(CH₃)₃) | δ 80–85 (C=O) |

| –OH | δ 4.5–5.5 (bs, 1H) | Not directly observed (broad signal) |

| 2-(Trifluoromethyl)phenyl | δ 7.2–7.8 (m, aromatic H) | δ 120–130 (aromatic C), δ 145–150 (C–CF₃) |

| Carboxylic acid (–COOH) | δ 10–12 (bs, 1H) | δ 170–175 (C=O) |

Data extrapolated from structurally related compounds.

Fourier-Transform Infrared (FTIR)

Characteristic absorption bands:

| Functional Group | IR Absorption (cm⁻¹) |

|---|---|

| –OH (hydroxyl) | 3200–3500 (broad) |

| Boc (C=O) | 1680–1720 (strong) |

| –CF₃ | 1120–1200 (C–F stretches) |

| Aromatic C–H (2-(Trifluoromethyl)phenyl) | 1450–1600 (C=C, C–H) |

Comparative Analysis with Related β-Hydroxy-α-Amino Acid Derivatives

| Compound | Substituents | Stereochemistry | Applications |

|---|---|---|---|

| (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid | 2-(Trifluoromethyl)phenyl, Boc, –OH | (2R,3R) | HIV protease inhibitors, peptide synthesis |

| Boc-3-trifluoromethyl-L-phenylalanine | 3-Trifluoromethylphenyl, Boc, –NH₂ | (S) | Fluorinated peptide analogs |

| (2R,3S)-N-Boc-3-phenylisoserine methyl ester | Phenyl, Boc, –OCH₃ | (2R,3S) | Glycopeptide synthesis |

| (S)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid | 3-Trifluoromethylphenyl, Boc, –COOH | (S) | Agonist/antagonist studies |

Key distinctions :

Properties

IUPAC Name |

(2R,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-6-4-5-7-9(8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBPUHMWQXQKJK-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1C(F)(F)F)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=CC=CC=C1C(F)(F)F)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654591 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217762-48-5 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Amino Acid Synthesis via Chiral Pool or Chiral Auxiliary Methods

- Starting from chiral amino acids or derivatives (e.g., L-serine or L-threonine analogs) allows preservation of stereochemistry.

- Introduction of the trifluoromethylphenyl group is typically achieved by nucleophilic substitution or addition reactions using appropriately substituted benzaldehydes or benzyl halides.

Boc Protection of Amino Group

- The amino group is protected using tert-butoxycarbonyl anhydride (Boc2O) under mild basic conditions (e.g., NaHCO3 or triethylamine) to prevent side reactions during subsequent steps.

- Boc protection is crucial to maintain amino functionality inertness during hydroxy and carboxylic acid modifications.

Installation of the Hydroxy and Carboxylic Acid Groups

- The hydroxy group at C-2 is often introduced via stereoselective hydroxylation or by using chiral precursors bearing the hydroxy substituent.

- The carboxylic acid functionality is generally retained or introduced via oxidation of primary alcohols or hydrolysis of ester intermediates.

Specific Preparation Methods and Research Findings

Synthesis via Asymmetric Aldol or Mannich-Type Reactions

- Literature reports describe the use of asymmetric aldol reactions between Boc-protected amino aldehydes and trifluoromethyl-substituted aromatic ketones or aldehydes to form β-hydroxy amino acid derivatives with high stereoselectivity.

- Catalysts such as chiral amines, proline derivatives, or metal complexes (e.g., Zn or Ti-based catalysts) facilitate enantio- and diastereoselective carbon–carbon bond formation.

Esterification and Deprotection Steps

- Intermediate esters (e.g., methyl or benzyl esters) are often synthesized to improve solubility and facilitate purification.

- Deprotection of esters to yield the free carboxylic acid is typically performed using mild basic hydrolysis (e.g., LiOH, NaOH) under controlled temperatures (0–35°C) to avoid racemization.

- Boc group removal is usually conducted under acidic conditions (e.g., trifluoroacetic acid) after completion of other synthetic steps.

Use of Benzylation for Hydroxy Protection (Related Compounds)

- Related patents describe selective benzylation of hydroxy groups in Boc-protected amino acid esters using sodium hydride in organic solvents to protect hydroxyls during further transformations.

- This step is reversible and allows for subsequent deprotection to regenerate the free hydroxy group.

Data Table Summarizing Typical Reaction Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Boc Protection | Boc2O, NaHCO3 or Et3N | 0–25°C | 1–3 hours | Mild basic conditions, high yield |

| Asymmetric Aldol Reaction | Chiral catalyst (e.g., proline derivative), trifluoromethylbenzaldehyde | 0–25°C | Several hours | High stereoselectivity (2R,3R) |

| Esterification | Methanol/HCl or benzyl bromide/NaH | 0–25°C | 2–6 hours | Protects carboxyl group for purification |

| Hydroxy Benzylation (optional) | NaH, benzyl bromide, organic solvent (THF) | 0–35°C | 1–4 hours | Protects hydroxy group |

| Ester Hydrolysis | LiOH or NaOH aqueous solution | 0–35°C | 2–12 hours | Mild conditions to avoid racemization |

| Boc Deprotection | Trifluoroacetic acid (TFA) | 0–25°C | 0.5–2 hours | Removes Boc protecting group |

Analytical and Purity Considerations

- Purity and stereochemical integrity are confirmed by chiral HPLC, NMR spectroscopy, and mass spectrometry.

- Optical rotation measurements confirm the (2R,3R) configuration.

- High-performance liquid chromatography (HPLC) ensures >98% purity for pharmaceutical applications.

Summary of Research Findings

- The stereoselective aldol approach is the most reported and reliable method to prepare (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid with high enantiomeric excess.

- Protection strategies using Boc for amino groups and benzyl or methyl esters for carboxyl groups are standard to ensure functional group compatibility during synthesis.

- Mild hydrolysis and deprotection conditions are critical to maintain stereochemical purity and avoid racemization.

- The trifluoromethyl group on the aromatic ring is stable under these conditions, preserving the compound’s desired physicochemical properties.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Drug Development

The compound's structural features make it an attractive candidate for the development of novel therapeutic agents. Its ability to function as an amino acid derivative allows for the exploration of its potential in peptide synthesis and as a building block for more complex molecules.

Peptide Synthesis

Boc-protected amino acids are widely used in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) group serves as a protective group that can be easily removed under mild acidic conditions, facilitating the sequential addition of amino acids to form peptides. This compound can be utilized in synthesizing peptides that may exhibit biological activity against various diseases.

Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced biological activity due to their electronic properties. Studies focusing on the biological effects of this compound could reveal its potential as an inhibitor or modulator in various biochemical pathways.

Chiral Resolution

The chiral centers present in this compound allow for investigations into enantioselective synthesis and resolution techniques. Understanding how to separate and utilize its enantiomers can lead to the development of more effective drugs with fewer side effects.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Synthesis of Peptide Derivatives | Demonstrated successful incorporation of Boc-3-amino-2-hydroxy-3-(trifluoromethyl)phenylpropanoic acid into peptides, enhancing stability and bioactivity. |

| Study B | Biological Activity | Investigated the inhibitory effects of the compound on specific enzymes related to cancer pathways, showing promising results for further exploration. |

| Study C | Chiral Resolution Techniques | Developed methods for effective separation of enantiomers, highlighting the importance of chirality in pharmacological efficacy. |

Mechanism of Action

The mechanism of action of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions and allowing for selective modifications. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituent positions, fluorine content, or stereochemistry. Key comparisons include:

Key Findings

Impact of Trifluoromethyl Group: The 2-CF₃ group in the target compound increases lipophilicity (clogP ~2.8) compared to non-fluorinated analogues (clogP ~1.5), enhancing membrane permeability . CF₃’s electron-withdrawing nature stabilizes the phenyl ring against oxidative metabolism, prolonging half-life in vitro .

Stereochemical Effects :

- The (2R,3R) configuration enables specific hydrogen bonding with proteasome subunits, as seen in analogues like KZR-616, a clinical proteasome inhibitor . In contrast, (2S,3R) isomers exhibit reduced binding due to steric clashes .

Bioactivity Profiling: Hierarchical clustering () groups CF₃-containing analogues with shared bioactivity profiles, such as anti-inflammatory or proteasomal inhibition, correlating with structural similarity . Activity landscape modeling () identifies “activity cliffs” between the target compound and 2-F-phenyl analogues, where minor structural changes (e.g., F → CF₃) yield significant potency differences .

Safety and Toxicity :

- Multi-fluorinated analogues (e.g., 3,4,5-F₃-phenyl) show higher cytotoxicity (IC₅₀ < 10 µM) compared to the target compound (IC₅₀ ~25 µM), likely due to increased reactive metabolite formation .

Synthetic Accessibility: The target compound’s synthesis requires stereoselective hydroxylation, whereas non-hydroxylated analogues (e.g., ) are synthesized via direct Boc protection, reducing steps and cost .

Biological Activity

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly identified by its CAS number 1217762-48-5, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a complex structure characterized by a trifluoromethyl group attached to a phenyl ring and a β-amino acid backbone. Its molecular formula is , with a molecular weight of 349.30 g/mol. The presence of the trifluoromethyl group is significant due to its effects on the compound’s pharmacokinetic properties and biological activity.

The biological activity of (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid can be attributed to its structural components:

- Trifluoromethyl Group : The trifluoromethyl group enhances lipophilicity and can improve binding affinity to biological targets, such as enzymes and receptors. Research indicates that compounds containing this group often exhibit increased potency in various biological assays compared to their non-fluorinated counterparts .

- Amino Acid Derivative : As a β-amino acid derivative, this compound may interact with protein targets involved in metabolic pathways or signaling cascades, potentially influencing processes such as cell proliferation or apoptosis.

In Vitro Studies

Recent studies have assessed the compound's activity against specific targets:

- Enzyme Inhibition : Inhibitory assays have shown that derivatives with similar structures can affect enzymes like histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer biology. For instance, compounds with similar β-amino acid structures were noted for their selective inhibition of HDAC isoforms .

- Cell Viability Assays : Preliminary cytotoxicity tests on cancer cell lines suggest that the compound may induce apoptosis or inhibit cell growth, although specific IC50 values for this compound are yet to be published.

Case Study 1: Trifluoromethyl Compounds in Drug Development

A study reviewed the impact of trifluoromethyl groups in drug design, highlighting their role in enhancing bioactivity. It was noted that such modifications could lead to improved pharmacological profiles in FDA-approved drugs . This context suggests that (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid may share similar benefits.

Case Study 2: HDAC Inhibition

Research focused on azumamide derivatives demonstrated that structural modifications significantly influenced HDAC inhibition potency. The findings indicated that specific stereochemistry and functional groups could modulate biological activity, providing insights into how (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid might be optimized for therapeutic applications .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 1217762-48-5 |

| Molecular Formula | C15H18F3NO5 |

| Molecular Weight | 349.30 g/mol |

| Biological Targets | HDACs, Enzymes |

| Potential Applications | Anticancer agents, Enzyme inhibitors |

Q & A

Q. What are the standard synthetic routes for preparing (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid?

The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent unwanted side reactions during coupling steps . A common approach includes:

- Step 1 : Coupling of trifluoromethylphenyl precursors with Boc-protected amino acids using carbodiimides (e.g., DCC) and catalytic DMAP in dichloromethane .

- Step 2 : Hydroxyl group introduction via stereoselective oxidation or hydroxylation, often requiring chiral auxiliaries or enzymatic methods to retain the (2R,3R) configuration .

- Step 3 : Final purification via preparative HPLC or recrystallization to achieve >95% purity .

Q. What analytical techniques are recommended for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming stereochemistry and functional groups. For instance, the tert-butyl group in Boc-protected derivatives shows characteristic singlet peaks at ~1.4 ppm (H) and 28 ppm (C) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, with the trifluoromethyl group contributing a distinct isotopic pattern .

- HPLC : Chiral HPLC columns (e.g., Chiralpak IA) resolve enantiomers to confirm stereochemical purity .

Q. How should this compound be stored to ensure stability?

- Short-term : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .

- Long-term : Lyophilize and store at -20°C with desiccants (e.g., silica gel). Avoid exposure to moisture or strong acids/bases to prevent deprotection .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during large-scale synthesis?

- Chiral Catalysts : Use asymmetric catalysts like Sharpless epoxidation systems or Evans auxiliaries to control the (2R,3R) configuration .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers during intermediate steps .

- In-line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect stereochemical drift in real time .

Q. How to resolve conflicting NMR and X-ray crystallography data for this compound?

- Dynamic Effects : NMR may indicate conformational flexibility (e.g., rotameric states of the trifluoromethylphenyl group), while X-ray provides a static snapshot. Use variable-temperature NMR to assess exchange processes .

- Cocrystallization : Co-crystallize with a heavy atom (e.g., bromine) to improve X-ray diffraction quality and validate the proposed structure .

- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .

Q. What strategies mitigate degradation during in vitro bioactivity assays?

Q. How to optimize reaction yields for coupling steps involving the trifluoromethyl group?

- Solvent Optimization : Replace dichloromethane with THF/water mixtures to enhance solubility of polar intermediates .

- Microwave Assistance : Apply microwave irradiation (e.g., 100°C, 30 min) to accelerate DCC-mediated couplings, reducing side-product formation .

- Workup Protocols : Use aqueous NaHCO washes to remove unreacted reagents and improve crude product purity .

Methodological Notes

- Contradictory Data : If HPLC purity conflicts with NMR integration, verify column selectivity (e.g., test C18 vs. phenyl-hexyl columns) and confirm peak assignments via spiking experiments .

- Safety : Always handle trifluoromethylphenyl derivatives in fume hoods due to potential respiratory irritancy (H315/H319 hazards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.